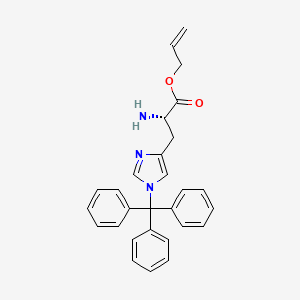
Ácido 5-Bromo-2-(trifluorometil)piridina-4-carboxílico
Descripción general
Descripción
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid involves several steps. One approach is the simultaneous vapor-phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride . Another method involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is C7H3BrF3NO2 . The structure can be represented by the SMILES string: OC(=O)C1=CC(=NC=C1Br)C(F)(F)F .Chemical Reactions Analysis
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid can undergo several reactions. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
This compound appears as a pale cream powder . It has a melting point range of 228.0-241.0°C . It is slightly soluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación
- Aplicaciones:
Reacciones Catalizadas por Metales de Transición
Intermediarios Farmacéuticos
En resumen, el Ácido 5-Bromo-2-(trifluorometil)piridina-4-carboxílico juega un papel crucial en diversas actividades científicas, desde el descubrimiento de fármacos hasta la ciencia de los materiales. Su versatilidad y características químicas únicas lo convierten en una herramienta valiosa para investigadores de múltiples disciplinas . Si necesita más detalles o tiene alguna pregunta adicional, no dude en preguntar! 😊
Safety and Hazards
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .
Mecanismo De Acción
Target of Action
It is known that this compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The specific targets would depend on the final compound that is synthesized using this intermediate.
Mode of Action
The mode of action of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is primarily through its role as a synthetic intermediate. It can undergo regioselective C-4 deprotonation with LDA (Lithium diisopropylamide) and trapping with carbon dioxide leads to the corresponding C-4 acid . This reaction is a key step in the synthesis of various pharmaceutical and agrochemical compounds.
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid would depend on the final compound that is synthesized using this intermediate. For example, it has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Its solubility properties suggest that it is slightly soluble in water and soluble in organic solvents , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. For instance, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It is stable under recommended storage conditions and should be kept away from strong oxidizing agents .
Propiedades
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVAVQMVAYUTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651265 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749875-16-9 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)







